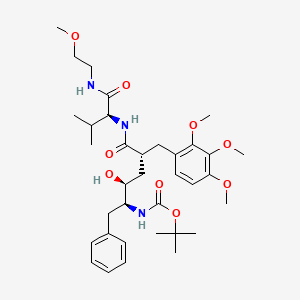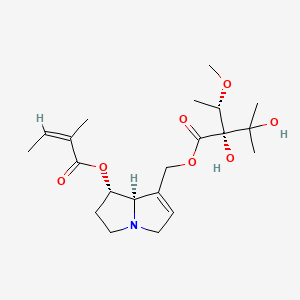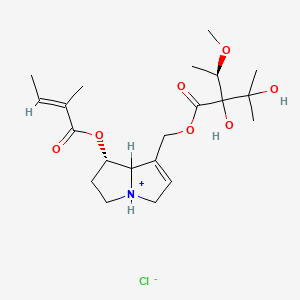
ラベンデュスチン C
概要
説明
ラベンデュスティン C は、カルシウム/カルモデュリン依存性タンパク質キナーゼ II (CaMK II)、上皮成長因子受容体 (EGFR) 関連チロシンキナーゼ、および pp60c-src キナーゼを含むいくつかの重要な酵素の強力な阻害剤です。 これらのキナーゼの阻害における重要な役割で知られており、生化学や薬理学の分野における科学研究で貴重な化合物となっています .
科学的研究の応用
Lavendustin C has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study enzyme inhibition and protein interactions.
Biology: Lavendustin C is employed in cellular studies to investigate signal transduction pathways and cellular responses to kinase inhibition.
Medicine: It has potential therapeutic applications in cancer research due to its ability to inhibit tyrosine kinases, which are often overactive in cancer cells.
Industry: Lavendustin C is used in the development of kinase inhibitors and other pharmaceutical agents
作用機序
ラベンデュスティン C は、細胞シグナル伝達経路に関与する主要なキナーゼを阻害することによってその効果を発揮します。これらの酵素の活性部位に結合し、リン酸化活性を阻害します。この阻害は、下流のシグナル伝達経路を混乱させ、細胞応答の変化につながります。 主要な分子標的は、CaMK II、EGFR 関連チロシンキナーゼ、および pp60c-src キナーゼです .
生化学分析
Biochemical Properties
Lavendustin C interacts with several enzymes and proteins. It is known to inhibit epidermal growth factor (EGF) receptor-associated tyrosine kinase with an IC50 value of 0.012 µM . Additionally, Lavendustin C also inhibits pp60 c-src(+) kinase and Ca2+ calmodulin-dependent kinase II with IC50 values of 0.5 and 0.2 µM, respectively . These interactions play a significant role in the biochemical reactions involving Lavendustin C.
Cellular Effects
In cellular processes, Lavendustin C has been observed to have significant effects. For instance, it has been found to inhibit tyrosine kinase-associated neutrophil degranulation and superoxide generation . This suggests that Lavendustin C can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, Lavendustin C exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Its primary mechanism of action is through the inhibition of tyrosine kinases, which are enzymes that transfer a phosphate group from ATP to a protein in a cell .
Temporal Effects in Laboratory Settings
It is known that Lavendustin C strongly inhibits chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization . These effects suggest that Lavendustin C may have long-term impacts on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely involved in pathways related to protein phosphorylation .
準備方法
合成経路と反応条件
ラベンデュスティン C は、複数段階の化学プロセスによって合成することができます。合成は通常、次の手順を含みます。
出発物質: 合成は、2,5-ジヒドロキシベンズアルデヒドや5-アミノサリチル酸などの市販の出発物質から始まります。
縮合反応: 最初の段階は、2,5-ジヒドロキシベンズアルデヒドと5-アミノサリチル酸間の縮合反応で、中間体を形成します。
環化: 中間体は酸性条件下で環化し、ラベンデュスティン C のコア構造を形成します。
精製: 最終生成物は、再結晶化やクロマトグラフィーなどの手法を使用して精製され、高純度のラベンデュスティン C が得られます
工業生産方法
ラベンデュスティン C の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収量と純度を最適化しており、一貫性と効率性を確保するために、自動合成および精製システムを導入することがよくあります。
化学反応の分析
反応の種類
ラベンデュスティン C は、次のものを含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して酸化誘導体を形成することができます。
還元: 還元反応は、その官能基を変え、生物学的活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノン誘導体を生成する可能性があり、一方、還元はラベンデュスティン C のさまざまな還元形態を生成する可能性があります。
科学研究への応用
ラベンデュスティン C は、科学研究において幅広い用途があります。
化学: 酵素阻害やタンパク質相互作用を研究するためのツール化合物として使用されます。
生物学: ラベンデュスティン C は、細胞シグナル伝達経路やキナーゼ阻害に対する細胞応答を調査するための細胞研究で使用されます。
医学: 癌細胞でしばしば過剰に活性化されるチロシンキナーゼを阻害する能力により、癌研究における潜在的な治療応用があります。
類似化合物との比較
類似化合物
ラベンデュスティン A: 類似の構造を持つもう1つの強力なチロシンキナーゼ阻害剤ですが、効力と選択性が異なります。
ゲニステイン: チロシンキナーゼも阻害するフィトエストロゲンですが、より幅広い生物学的活性があります。
スタウロスポリン: 異なる作用機序とより幅広いキナーゼ阻害プロファイルを持つ非選択的キナーゼ阻害剤
ラベンデュスティン C の独自性
ラベンデュスティン C は、CaMK II、EGFR 関連チロシンキナーゼ、および pp60c-src キナーゼを阻害する際の高い特異性と効力のためにユニークです。 この特異性により、これらの特定のキナーゼとその関連する経路に焦点を当てた研究で貴重なツールとなっています .
特性
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULATDWLDJOKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154856 | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-93-0 | |
| Record name | Lavendustin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVENDUSTIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJM06BIW5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Lavendustin C?
A1: Lavendustin C acts as a potent and cell-permeable inhibitor of tyrosine kinases, particularly targeting calcium/calmodulin-dependent protein kinases (CaMKII) [, , ].
Q2: How does Lavendustin C affect endothelial function?
A2: Lavendustin C has been shown to attenuate endothelium-dependent relaxation in rat aortic rings stimulated with acetylcholine, A23187, and thapsigargin. This effect is linked to its inhibition of nitric oxide (NO) synthesis through the CaMKII pathway, impacting eNOS activity and ultimately endothelial function [, ].
Q3: Can Lavendustin C influence the effects of lipopolysaccharide (LPS) on endothelial cells?
A3: Yes, Lavendustin C has been shown to prevent the increase in intercellular resistance caused by LPS in rat skeletal muscle microvascular endothelial cells. This suggests that LPS-induced attenuation of cell-to-cell communication might involve a tyrosine kinase-dependent pathway [].
Q4: How does Lavendustin C impact neutrophil activation?
A4: Research indicates that Lavendustin C inhibits various neutrophil responses to stimulation by monosodium urate monohydrate (MSUM) and calcium pyrophosphate dihydrate (CPPD) crystals. This includes inhibiting chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization, suggesting the involvement of tyrosine kinases in crystal-induced neutrophil activation [].
Q5: Does Lavendustin C affect cardiac calcium channels?
A5: Studies show that Lavendustin C can prevent the reduction in binding sites for calcium channel ligands in isolated rat hearts perfused under hypocalcemic conditions. This suggests that Lavendustin C, through its inhibition of CaMKII, plays a role in the remodeling of both sarcolemmal and sarcoplasmic reticulum calcium channels in response to changes in calcium handling [].
Q6: Can Lavendustin C be used to study the regulation of the Drosophila Eag potassium channel?
A6: Yes, Lavendustin C has been used to demonstrate that the Drosophila Eag potassium channel is a direct substrate of CaMKII. Inhibition of CaMKII by Lavendustin C reduces Eag current amplitude and accelerates inactivation, leading to hyperexcitability, consistent with the phenotype observed in CaMKII-inhibited conditions [].
Q7: Are there photolabile analogs of Lavendustin C?
A8: Yes, researchers have synthesized a photolabile nitrolavendustin analog that loses its inhibitory potency upon irradiation with near-UV light. This approach allows for light-dependent control of kinase activity and may offer a valuable tool for studying kinase-mediated signaling pathways [].
Q8: Has Lavendustin C been used in the discovery of antituberculosis agents?
A9: Yes, a high-throughput screening technique utilizing a fluorescent probe identified Lavendustin C as a potential inhibitor of Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMET-AP1) []. This enzyme is crucial for bacterial proliferation and represents a promising target for developing new antituberculosis drugs.
Q9: What is the role of Lavendustin C in studying CAM induction in plants?
A10: Lavendustin C has been employed to investigate the signal transduction pathways involved in Crassulacean acid metabolism (CAM) induction in the common ice plant. Results showed that Lavendustin C, as a Ca2+/calmodulin-dependent protein kinase inhibitor, suppressed the stress-induced accumulation of specific gene transcripts, suggesting the involvement of protein phosphorylation events in this process [].
Q10: How does Lavendustin C compare to other tyrosine kinase inhibitors?
A11: While Lavendustin C is a widely used tool for studying tyrosine kinases, other inhibitors like genistein, tyrphostin A23, PP2, and geldanamycin also exist. Each inhibitor may exhibit different selectivity profiles for specific tyrosine kinases and downstream pathways [, ]. Therefore, choosing the appropriate inhibitor depends on the specific research question and target of interest.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



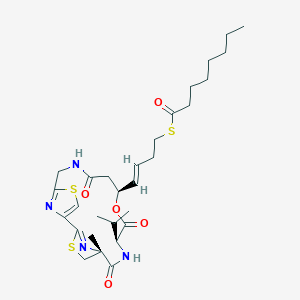
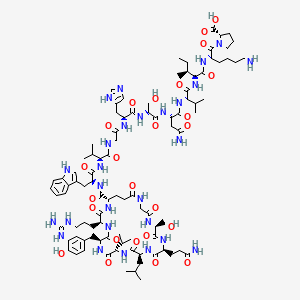

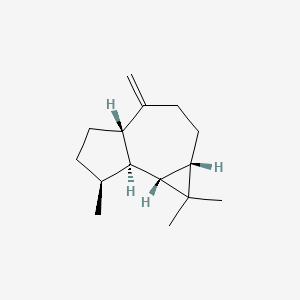
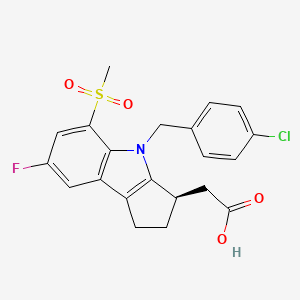
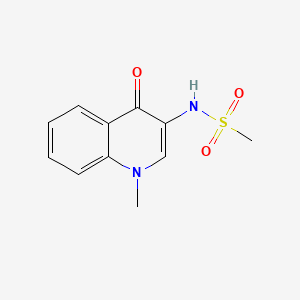
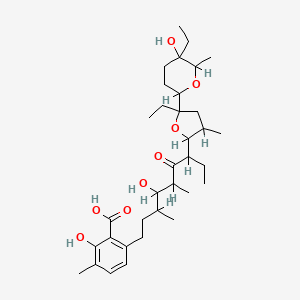

![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)

